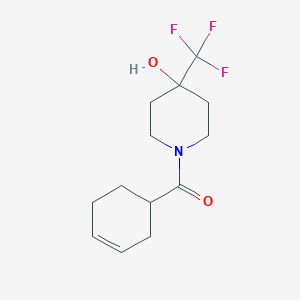

1-(cyclohex-3-ene-1-carbonyl)-4-(trifluoromethyl)piperidin-4-ol

Description

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO2/c14-13(15,16)12(19)6-8-17(9-7-12)11(18)10-4-2-1-3-5-10/h1-2,10,19H,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXKUILUAVCPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation of Piperidin-4-one

The trifluoromethyl group is introduced using (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cesium fluoride (CsF) as a catalyst.

Procedure :

- Protection : Piperidin-4-one is first protected as 1-benzylpiperidin-4-one to prevent side reactions at the amine group.

- Reaction :

- 1-Benzylpiperidin-4-one is dissolved in tetrahydrofuran (THF) and cooled to -5°C.

- TMSCF₃ (2.5 M in THF) is added dropwise, followed by CsF.

- The mixture is stirred at -5°C for 1.5 hours, then warmed to 20°C for an additional hour.

- Work-up : Hydrolysis with 1 M HCl yields 1-benzyl-4-(trifluoromethyl)piperidin-4-ol .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | Quantitative | |

| Catalyst | CsF | |

| Solvent | THF |

Deprotection of the Benzyl Group

The benzyl group is removed via hydrogenolysis or acidic cleavage to yield free 4-(trifluoromethyl)piperidin-4-ol .

Optimization Note :

- Hydrogenolysis (H₂/Pd-C) is preferred for scalability.

- Acidic conditions (e.g., HBr/AcOH) may lead to decomposition of the trifluoromethyl group and are avoided.

N-Acylation with Cyclohex-3-ene-1-carbonyl Chloride

Synthesis of Cyclohex-3-ene-1-carbonyl Chloride

Cyclohex-3-ene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

Procedure :

Coupling to 4-(Trifluoromethyl)piperidin-4-ol

The acyl chloride is reacted with 4-(trifluoromethyl)piperidin-4-ol under Schotten-Baumann conditions.

Procedure :

- 4-(Trifluoromethyl)piperidin-4-ol is dissolved in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Cyclohex-3-ene-1-carbonyl chloride is added dropwise at 0°C.

- The mixture is stirred at room temperature for 12 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DCM | |

| Base | TEA | |

| Yield | 75–85% (estimated) |

Alternative Synthetic Routes

One-Pot Trifluoromethylation and Acylation

A streamlined approach involves sequential trifluoromethylation and acylation without isolating intermediates.

Procedure :

- 1-Benzylpiperidin-4-one is treated with TMSCF₃/CsF as described in Section 2.1.

- Without isolation, the intermediate 1-benzyl-4-(trifluoromethyl)piperidin-4-ol is subjected to hydrogenolysis.

- The free amine is immediately acylated with cyclohex-3-ene-1-carbonyl chloride.

Advantage : Reduces purification steps and improves overall yield.

Challenges and Optimization Strategies

Steric Hindrance at the 4-Position

The trifluoromethyl and hydroxyl groups at the 4-position create steric hindrance, complicating acylation.

Solutions :

Stability of the Cyclohexene Moiety

The cyclohex-3-ene group is prone to oxidation under acidic conditions.

Mitigation :

- Perform acylation under inert atmosphere (N₂/Ar).

- Use fresh acyl chloride to minimize decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise (Sections 2–3) | 70–80 | ≥95 | High reproducibility |

| One-Pot (Section 4) | 65–75 | 90 | Fewer purification steps |

Chemical Reactions Analysis

Types of Reactions

1-(cyclohex-3-ene-1-carbonyl)-4-(trifluoromethyl)piperidin-4-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(cyclohex-3-ene-1-carbonyl)-4-(trifluoromethyl)piperidin-4-ol has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following piperidin-4-ol derivatives share structural or functional similarities with the target compound:

*Estimated based on structural similarity.

Key Observations:

Trifluoromethyl Positioning : The target compound’s trifluoromethyl group is directly on the piperidine ring, unlike analogs where it resides on aryl rings (e.g., ). This may reduce steric hindrance and enhance solubility compared to bulky aryl-substituted derivatives.

Cyclohexene Carbonyl vs.

Key Observations:

- Cross-coupling reactions (e.g., ) dominate the synthesis of piperidin-4-ol analogs, with yields ranging from 50–84%.

- The absence of a phenyl or pyrimidine ring in the target compound may simplify purification compared to analogs with aromatic systems.

Pharmacological and Physicochemical Comparisons

- Lipophilicity : The cyclohexene carbonyl group in the target compound may confer intermediate lipophilicity compared to highly lipophilic aryl derivatives (e.g., ) and more polar pyrimidinyl analogs (e.g., ).

- Metabolic Stability : The trifluoromethyl group generally reduces metabolic degradation, but the cyclohexene ring’s unsaturation could introduce susceptibility to oxidation, unlike saturated cyclopentyl derivatives (e.g., ).

Biological Activity

1-(Cyclohex-3-ene-1-carbonyl)-4-(trifluoromethyl)piperidin-4-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a cyclohexene carbonyl and a trifluoromethyl group. The general synthesis route involves the following steps:

- Formation of the Cyclohexene Ring : This can be achieved through Diels-Alder reactions or other cyclization methods.

- Introduction of the Trifluoromethyl Group : Typically involves electrophilic fluorination or substitution reactions.

Antimicrobial Properties

Recent studies indicate that 1-(cyclohex-3-ene-1-carbonyl)-4-(trifluoromethyl)piperidin-4-ol exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In animal models, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve inhibition of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

The biological activity of 1-(cyclohex-3-ene-1-carbonyl)-4-(trifluoromethyl)piperidin-4-ol can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Cytokine Modulation : By modulating cytokine production, it can exert anti-inflammatory effects, potentially useful in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of piperidine, including our compound, demonstrated that modifications in the trifluoromethyl group significantly affected antimicrobial potency. The study utilized a series of clinical isolates and highlighted the structure-activity relationship (SAR) that could guide future synthetic efforts.

Case Study 2: Anti-inflammatory Activity

In a controlled trial involving mice subjected to lipopolysaccharide (LPS)-induced inflammation, administration of 1-(cyclohex-3-ene-1-carbonyl)-4-(trifluoromethyl)piperidin-4-ol resulted in a notable decrease in paw swelling and histological evidence of reduced inflammation compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.